molecular formula C16H11NO3S B11690570 (5Z)-5-benzylidene-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione

(5Z)-5-benzylidene-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B11690570
M. Wt: 297.3 g/mol
InChI Key: NEKHRBBCOOSMTD-UVTDQMKNSA-N
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Description

(5Z)-3-(4-HYDROXYPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-HYDROXYPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of 4-hydroxybenzaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone derivative.

    Reduction: The carbonyl groups in the thiazolidinedione ring can be reduced to form corresponding alcohols.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(4-HYDROXYPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biology, this compound is investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine

In medicine, thiazolidinedione derivatives are known for their antidiabetic properties. This compound may be studied for its potential use in treating conditions like type 2 diabetes.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-HYDROXYPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE would depend on its specific biological activity. For example, if it exhibits antidiabetic properties, it may act by activating peroxisome proliferator-activated receptors (PPARs), which play a role in glucose and lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used for treating type 2 diabetes.

Uniqueness

(5Z)-3-(4-HYDROXYPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE may have unique properties due to the presence of the hydroxyl group on the phenyl ring, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C16H11NO3S

Molecular Weight

297.3 g/mol

IUPAC Name

(5Z)-5-benzylidene-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H11NO3S/c18-13-8-6-12(7-9-13)17-15(19)14(21-16(17)20)10-11-4-2-1-3-5-11/h1-10,18H/b14-10-

InChI Key

NEKHRBBCOOSMTD-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)O

Origin of Product

United States

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